
Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate, also known as Methylphenidate, is a central nervous system stimulant that is widely used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a psychostimulant drug that works by increasing the levels of dopamine and norepinephrine in the brain, which helps to improve focus, attention, and alertness.
作用機序
Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate works by blocking the reuptake of dopamine and norepinephrine in the brain, which leads to an increase in the levels of these neurotransmitters. This increase in neurotransmitter levels helps to improve focus, attention, and alertness. Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate also affects the levels of other neurotransmitters, such as serotonin and histamine, which can have an impact on mood and behavior.
Biochemical and Physiological Effects
Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate can have both short-term and long-term effects on the brain and body. Short-term effects include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep disturbances. Long-term effects can include changes in brain structure and function, as well as an increased risk of addiction and substance abuse.
実験室実験の利点と制限
Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate has several advantages for use in lab experiments, including its well-established pharmacological profile, its ability to cross the blood-brain barrier, and its high potency and selectivity for dopamine and norepinephrine transporters. However, there are also limitations to its use, including its potential for abuse, its effects on other neurotransmitters, and its potential for inducing tolerance and dependence.
将来の方向性
There are several future directions for research on Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate, including the development of new formulations and delivery methods, the investigation of its effects on other neurotransmitters and brain regions, and the exploration of its potential for use in the treatment of other conditions, such as Alzheimer's disease and traumatic brain injury. Additionally, more research is needed to better understand the long-term effects of Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate on brain structure and function, as well as its potential for abuse and addiction.
合成法
Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate can be synthesized by using a variety of methods, including the Friedel-Crafts reaction, the Mannich reaction, and the reductive amination reaction. The most commonly used method for the synthesis of Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate is the Friedel-Crafts reaction, which involves the reaction of 4-chlorobenzoyl chloride with pyrrolidine in the presence of aluminum chloride as a catalyst.
科学的研究の応用
Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate has been extensively studied for its therapeutic effects in the treatment of ADHD and narcolepsy. It has been shown to be effective in improving attention, reducing impulsivity, and increasing cognitive performance in individuals with ADHD. It has also been used to treat other conditions, such as depression, anxiety, and chronic pain.
特性
IUPAC Name |
methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-16-12(15)11-7-6-10(14-11)8-2-4-9(13)5-3-8/h2-5,10-11,14H,6-7H2,1H3/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDJSFPRXXSBGZ-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2996808.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide](/img/structure/B2996814.png)
![4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2996815.png)
![3-(3,5-Dimethylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2996816.png)
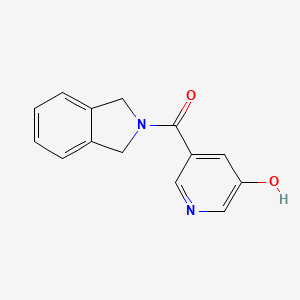
![4-phenoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2996819.png)

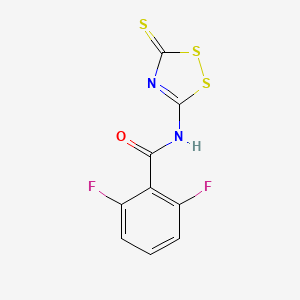
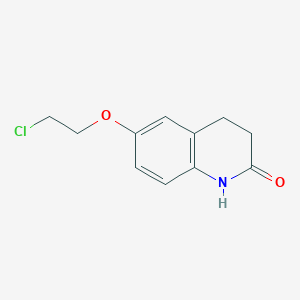
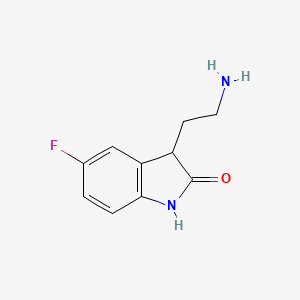
![[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine](/img/structure/B2996828.png)
![7-Methyl-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2996829.png)
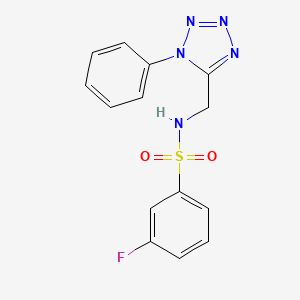
![N-[(1S,2R)-2-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]cyclohexyl]prop-2-enamide](/img/structure/B2996831.png)